ETHYL 2-[(2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
Ethyl 2-[({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including pyrazole, triazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is typically formed via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine.
Thioacetylation: The thioacetyl group is introduced by reacting the triazole derivative with thioacetic acid or its derivatives.
Coupling with Benzothiophene: The final step involves coupling the thioacetylated triazole with a benzothiophene derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its complex structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds also contain a fused benzene and heterocyclic ring and are known for their broad range of biological activities.
Pyrazoles: These compounds are known for their anti-inflammatory and analgesic activities.
Uniqueness
Ethyl 2-[({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of multiple bioactive moieties within a single molecule. This structural complexity allows for a wide range of potential interactions and applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1,5-dimethylpyrazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3S2/c1-6-15-9-10-16-18(12-15)35-22(20(16)23(32)33-8-3)25-19(31)13-34-24-27-26-21(30(24)7-2)17-11-14(4)29(5)28-17/h11,15H,6-10,12-13H2,1-5H3,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOFLZCKNPMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CSC3=NN=C(N3CC)C4=NN(C(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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